molecular formula C9H8N2S B372910 2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 154384-01-7

2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No. B372910
M. Wt: 176.24g/mol
InChI Key: JPCVQCHARWIKEH-UHFFFAOYSA-N
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Description

Synthesis Analysis

This compound serves as a precursor in the synthesis of complex heterocyclic systems. For instance, derivatives of this compound were synthesized through a domino reaction, leading to the formation of novel heterocyclic systems like pyrano.


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C9H8N2S/c10-5-7-4-6-2-1-3-8(6)11-9(7)12/h4H,1-3H2,(H,11,12) . The molecular weight is 176.24 .


Chemical Reactions Analysis

This compound acts as a versatile building block in organic synthesis. It has been employed in the synthesis of various heterocyclic compounds, including pyridines and fused azolo- and azinopyridine derivatives.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 176.24 . Its melting point is between 229-231 degrees Celsius .

Scientific Research Applications

Synthesis of Novel Heterocyclic Systems

2-Sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile serves as a precursor in the synthesis of complex heterocyclic systems. For instance, derivatives of this compound were synthesized through a domino reaction, leading to the formation of novel heterocyclic systems like pyrano[4'',3'',2'':4',5']chromeno[2',3':4,5]thieno[2,3-b]pyridine. This demonstrates the compound's utility in creating spatially complex molecules with potential applications in drug development and materials science (Bondarenko et al., 2016).

Development of Fluorescent Compounds

The compound has been utilized in reactions leading to the development of fluorescent materials. Specifically, derivatives exhibiting fluorescence emission radiation were synthesized, highlighting the compound's role in creating novel materials with potential applications in bioimaging, sensors, and optoelectronic devices (Mizuyama et al., 2008).

Contributions to Organic Synthesis

2-Sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile acts as a versatile building block in organic synthesis. It has been employed in the synthesis of various heterocyclic compounds, including pyridines and fused azolo- and azinopyridine derivatives. These activities underscore its value in synthesizing complex organic molecules with potential pharmaceutical applications (Elneairy et al., 2010).

Exploration of Crystal Structures

Research involving 2-sulfanyl derivatives has extended to the study of crystal structures, offering insights into the molecular configurations and interactions of these compounds. Such studies are crucial for understanding the properties and potential applications of new materials, including their stability, reactivity, and interaction with other molecules (Nagalakshmi et al., 2015).

properties

IUPAC Name

2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c10-5-7-4-6-2-1-3-8(6)11-9(7)12/h4H,1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCVQCHARWIKEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC(=S)C(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

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